![molecular formula C19H18N4O2S B14152466 8-[(2-Nitro-5-piperazin-1-ylphenyl)thio]quinoline CAS No. 6196-75-4](/img/structure/B14152466.png)
8-[(2-Nitro-5-piperazin-1-ylphenyl)thio]quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-[(2-Nitro-5-piperazin-1-ylphenyl)thio]quinoline typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, including the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of the Nitro Group: The nitro group is introduced via nitration reactions using nitric acid and sulfuric acid.
Attachment of the Piperazine Moiety: The piperazine moiety is attached through nucleophilic substitution reactions, where the quinoline derivative reacts with piperazine under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction reactions to form amino derivatives.
Substitution: The piperazine moiety can participate in nucleophilic substitution reactions, allowing for further functionalization.
Thiol-Ene Reactions: The thioether linkage in the compound can undergo thiol-ene reactions, which are useful for polymerization and material science applications.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are used.
Thiol-Ene Reactions: Thiols and UV light are typically employed.
Major Products:
Amino Derivatives: Formed from the reduction of the nitro group.
Functionalized Quinoline Derivatives: Resulting from substitution reactions.
Polymers: Produced through thiol-ene polymerization.
科学研究应用
8-[(2-Nitro-5-piperazin-1-ylphenyl)thio]quinoline has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings
作用机制
The mechanism of action of 8-[(2-Nitro-5-piperazin-1-ylphenyl)thio]quinoline involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity.
Signal Transduction Pathways: It may interfere with cellular signaling pathways, leading to altered cellular responses.
DNA Intercalation: The quinoline core can intercalate into DNA, disrupting its structure and function.
相似化合物的比较
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.
Piperaquine: An antimalarial agent with a similar piperazine moiety.
Uniqueness: 8-[(2-Nitro-5-piperazin-1-ylphenyl)thio]quinoline stands out due to its unique combination of a quinoline core, nitro group, and piperazine moiety, which imparts distinct chemical and biological properties .
属性
CAS 编号 |
6196-75-4 |
|---|---|
分子式 |
C19H18N4O2S |
分子量 |
366.4 g/mol |
IUPAC 名称 |
8-(2-nitro-5-piperazin-1-ylphenyl)sulfanylquinoline |
InChI |
InChI=1S/C19H18N4O2S/c24-23(25)16-7-6-15(22-11-9-20-10-12-22)13-18(16)26-17-5-1-3-14-4-2-8-21-19(14)17/h1-8,13,20H,9-12H2 |
InChI 键 |
VWXKGDSFQKTRHI-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1)C2=CC(=C(C=C2)[N+](=O)[O-])SC3=CC=CC4=C3N=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


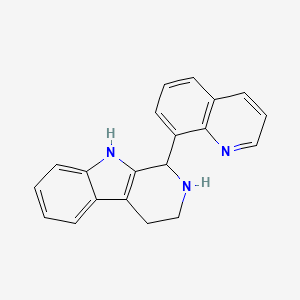
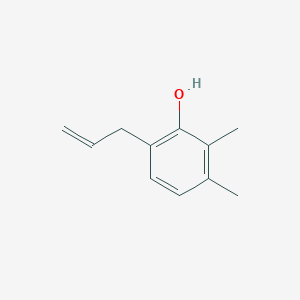
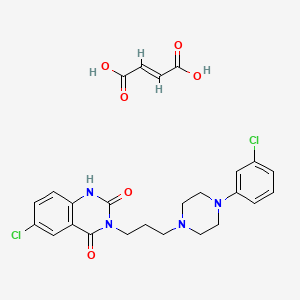
![4-[(3-Bromophenyl)diazenyl]-1,3-benzenediamine](/img/structure/B14152402.png)
![methyl 4-[({[5-(2,4-dichlorophenyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B14152409.png)
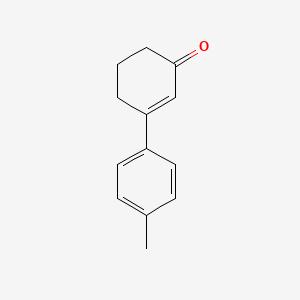
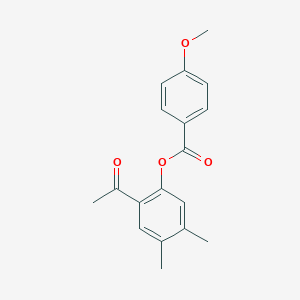
![4-[[[2-[[[2-Oxo-2-(phenylmethoxy)ethyl]amino]carbonyl]phenyl]amino]sulfonyl]phenyl 2,2-dimethylpropanoate](/img/structure/B14152432.png)
![1,1'-[Oxybis(methylenesulfanediyl)]bis(3,4-dimethylbenzene)](/img/structure/B14152440.png)
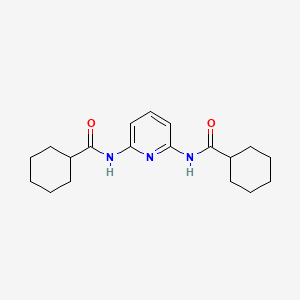
![N-[2-oxo-2-[2-(3-pyridinylmethylidene)hydrazinyl]ethyl]-2,2-diphenylacetamide](/img/structure/B14152449.png)

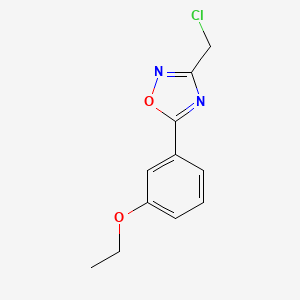
![2-(2-{[4-(benzyloxy)phenyl]amino}-2-oxoethoxy)-N-(4-nitrophenyl)acetamide](/img/structure/B14152482.png)
